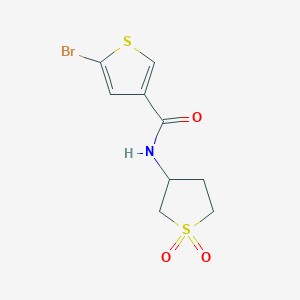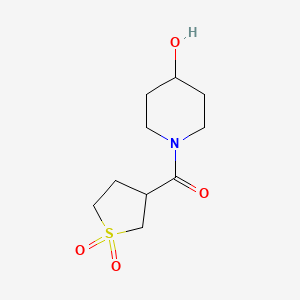
3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, also known as 3-CMC, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been gaining popularity in recent years due to its stimulant effects.
作用機序
The exact mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is not fully understood, but it is believed to work by increasing the release of dopamine and serotonin in the brain. This leads to an increase in energy, mood, and alertness. However, prolonged use of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects:
The use of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one can lead to a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiration rate. It can also cause euphoria, increased sociability, and decreased appetite. However, it can also lead to negative effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
The use of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one in lab experiments has several advantages, including its low cost, availability, and ease of synthesis. However, its use is limited by the lack of research on its long-term effects and potential toxicity.
将来の方向性
Future research on 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one should focus on its long-term effects and potential toxicity. Studies should also investigate the effects of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one on different neurotransmitters in the brain and its potential use as a therapeutic agent. Additionally, research should focus on developing new synthetic cathinones with improved safety profiles and therapeutic potential.
Conclusion:
In conclusion, 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, or 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, is a synthetic cathinone that has been used in scientific research to study the effects of cathinones on the central nervous system. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one and its potential as a therapeutic agent.
合成法
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one involves the reaction of 3-chloro-4-methylphenylacetone with 4-hydroxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and other organic solvents.
科学的研究の応用
3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has been used in scientific research to study the effects of synthetic cathinones on the central nervous system. Research has shown that 3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has stimulant effects similar to those of other cathinones such as methcathinone and mephedrone. It has been used to study the effects of cathinones on dopamine and serotonin neurotransmitters in the brain.
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-11-2-3-12(10-14(11)16)4-5-15(19)17-8-6-13(18)7-9-17/h2-3,10,13,18H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPIEXKJRVCSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)






![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)